Dimiracetam
Übersicht
Beschreibung
Dimiracetam is a nootropic drug of the racetam family . It has been used in trials studying the treatment of AIDS, Neuropathy, and Acquired Immunodeficiency Syndrome . Derivatives of Dimiracetam may have application in the treatment of neuropathic pain .
Synthesis Analysis
The synthesis of Dimiracetam involves the condensation of a 4-oxo-butanoic acid ester with glycinamide in a one-pot reaction with a controlled pH .
Molecular Structure Analysis
The molecular formula of Dimiracetam is C6H8N2O2 . The exact mass is 140.06 and the molecular weight is 140.14 . The InChI code is 1S/C6H8N2O2/c9-5-3-8-4 (7-5)1-2-6 (8)10/h4H,1-3H2, (H,7,9) .
Chemical Reactions Analysis
Dimiracetam has been found to negatively modulate NMDA-induced glutamate release in rat spinal cord synaptosomal preparations . It is more potent than its R- or S-enantiomers in reducing the NMDA-induced [3H]D-aspartate release .
Physical And Chemical Properties Analysis
Dimiracetam has a molar mass of 140.142 g/mol . The elemental composition is Carbon: 51.42%, Hydrogen: 5.75%, Nitrogen: 19.99%, and Oxygen: 22.83% .
Wissenschaftliche Forschungsanwendungen
Neuropathic Pain Treatment
Dimiracetam has been found to be effective in models of neuropathic pain . It negatively modulates NMDA-induced glutamate release in rat spinal cord synaptosomal preparations . This modulation can help alleviate neuropathic pain, making Dimiracetam a potential candidate for pain management.
Cognition Enhancement
Research has shown that Dimiracetam can have a positive impact on cognition . In rat models, it was found to be more potent than its R- or S-enantiomers in reducing the NMDA-induced [3H]D-aspartate release , which is associated with cognitive functions.
Depression Management
Dimiracetam has also shown promise in the field of depression management . It was found to perform better than its individual enantiomers in animal models of depression , suggesting its potential as a novel treatment for this condition.
Treatment of Painful Osteoarthritis
In the sodium monoiodoacetate (MIA) paradigm of painful osteoarthritis, acute oral administration of Dimiracetam was found to be more effective than a single enantiomer . This suggests that Dimiracetam could be a potential therapeutic agent for osteoarthritis pain.
Treatment of Chronic Oxaliplatin-Induced Neuropathic Pain
In the chronic oxaliplatin-induced neuropathic pain model, a non-racemic mixture of Dimiracetam (MP-101) showed a significantly improved anti-neuropathic profile . Its effect continued one week after treatment suspension , indicating its potential long-term benefits.
Neurological Disorders
Based on the benign safety and tolerability profile previously observed with racemic Dimiracetam, MP-101 (a non-racemic mixture of R- and S-dimiracetam) is a promising clinical candidate for the prevention and treatment of several neuropathic and neurological disorders .
Safety and Hazards
Dimiracetam should be handled with care. Avoid breathing mist, gas, or vapors. Avoid contact with skin and eyes. Use personal protective equipment and wear chemical impermeable gloves. Ensure adequate ventilation and remove all sources of ignition. Evacuate personnel to safe areas and keep people away from and upwind of spill/leak .
Zukünftige Richtungen
Dimiracetam has shown promising results in trials studying the treatment of neuropathic pain . It has been found to be more effective than a single enantiomer in the sodium monoiodoacetate (MIA) paradigm of painful osteoarthritis . A non-racemic mixture of R- and S-dimiracetam (MP-101) has shown increased potency in rat models of cognition, depression, and neuropathic pain . This suggests that Dimiracetam and its derivatives could have potential applications in the treatment of several neuropathic and neurological disorders .
Wirkmechanismus
Target of Action
Dimiracetam is a nootropic drug of the racetam family . It primarily targets the NMDA receptors, which play a crucial role in learning and memory processes .
Mode of Action
Dimiracetam inhibits the NMDA-induced increase of [3H]D-Asp release from hippocampal synaptosomes . This interaction with its targets results in a modulation of glutamate release, a key neurotransmitter involved in cognitive functions .
Biochemical Pathways
It is known that it modulates the glutamatergic pathway by inhibiting nmda-induced glutamate release . This could potentially affect downstream effects related to cognition and neuropathic pain.
Result of Action
The molecular and cellular effects of Dimiracetam’s action result in potential cognition-enhancing properties . It has been used in trials studying the treatment of AIDS, Neuropathy, and Acquired Immunodeficiency Syndrome . Its increased potency and longer duration of action make it a promising candidate for the treatment of these conditions .
Eigenschaften
IUPAC Name |
3,6,7,7a-tetrahydro-1H-pyrrolo[1,2-a]imidazole-2,5-dione | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8N2O2/c9-5-3-8-4(7-5)1-2-6(8)10/h4H,1-3H2,(H,7,9) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XTXXOHPHLNROBN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N2C1NC(=O)C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20869732 | |
Record name | Dimiracetam | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20869732 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
140.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Dimiracetam | |
CAS RN |
126100-97-8 | |
Record name | Dimiracetam | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=126100-97-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Dimiracetam [INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0126100978 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Dimiracetam | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB13018 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Dimiracetam | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20869732 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | DIMIRACETAM | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4AW7F70MZO | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Synthesis routes and methods III
Procedure details
Synthesis routes and methods IV
Procedure details
Synthesis routes and methods V
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.